4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a chemical compound that is likely to be used in pharmaceutical applications . It contains a 1,2,4-triazole ring, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the substituents on the triazole ring . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds depend on the substituents on the triazole ring . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
UV Protection and Antimicrobial Applications
One significant application of similar sulfonamide derivatives is in the modification of cotton fabrics to enhance their UV protection and antibacterial properties. Mohamed, Abdel-Wahab, and Fahmy (2020) synthesized a series of benzenesulfonamides used as azo dyes for cotton textile dyeing. These modifications not only improved the fabric's dyeability but also endowed it with effective UV shielding and antimicrobial features, as validated through various analyses including SEM and EDX (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Photodynamic Therapy for Cancer Treatment
In the realm of medical research, derivatives incorporating the benzenesulfonamide moiety have shown potential in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT in cancer treatment, highlighting their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial properties of these compounds have also been a focal point of study. Liao et al. (2017) synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, demonstrating significant antibacterial activity against various plant fungi and bacteria. Their findings suggest that these derivatives could serve as potent antibacterial agents, with some exhibiting superior activity compared to commercial antibacterials (Liao et al., 2017).
Enzyme Inhibition for Disease Treatment
Another critical application of these compounds is in enzyme inhibition, specifically targeting carbonic anhydrases associated with various diseases. Alafeefy et al. (2015) investigated a series of benzenesulfonamides as inhibitors for human carbonic anhydrases, showing low nanomolar activity against relevant isoforms. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the thiazole ring, a key structural feature of this compound, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-6-5-7-19(16-18)24-27-25-29(28-24)20(17-33-25)14-15-26-34(30,31)23-12-10-22(11-13-23)32-21-8-3-2-4-9-21/h2-13,16-17,26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKUQJIMDJCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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